molecular formula C12H16N2S B2406961 N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 519150-58-4

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2406961
CAS No.: 519150-58-4
M. Wt: 220.33
InChI Key: WQVMDAWJWWJFBW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and sulfur atoms. The compound's official IUPAC designation reflects its complex structural features, beginning with the aniline-derived substituent bearing two methyl groups at the 2 and 4 positions of the benzene ring. The thiazol-2-amine portion indicates the presence of an amino group attached to the second carbon of the thiazole ring system.

The Chemical Abstracts Service registry number for this compound is 519150-58-4, providing a unique identifier for database searches and chemical commerce. This registration number serves as an international standard for chemical identification and ensures accurate communication across scientific and industrial communities. The systematic identification also includes alternative naming conventions that may appear in various chemical databases and literature sources.

The molecular structure features a thiazoline ring system, which represents the partially saturated form of thiazole with the double bond between carbons 4 and 5 reduced to a single bond. This structural modification significantly influences the compound's chemical reactivity and conformational flexibility compared to fully aromatic thiazole derivatives. The presence of the methyl substituent at the 4-position of the dihydrothiazole ring further contributes to the compound's unique three-dimensional structure and electronic properties.

The substitution pattern on the aniline ring, specifically the 2,4-dimethyl arrangement, creates a distinctive steric environment that affects the compound's overall molecular geometry and potential intermolecular interactions. This substitution pattern is particularly significant in medicinal chemistry applications where molecular recognition and binding affinity are crucial factors.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₆N₂S, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one sulfur atom. This elemental composition provides fundamental information about the compound's chemical properties and potential reactivity patterns. The molecular weight has been precisely determined as 220.33 grams per mole, which falls within the optimal range for many pharmaceutical applications according to Lipinski's Rule of Five.

The carbon framework consists of a benzene ring contributing six carbon atoms, a thiazoline ring system providing three additional carbons, and three methyl groups accounting for the remaining three carbon atoms. The hydrogen distribution reflects the saturation state of various molecular regions, with the aniline portion contributing aromatic hydrogens and the thiazoline ring system containing both aromatic and aliphatic hydrogen atoms. The nitrogen atoms occupy distinct chemical environments, with one forming part of the thiazoline ring and the other serving as the connecting amino group between the ring systems.

The sulfur atom integration within the thiazoline ring significantly influences the compound's electronic properties and chemical behavior. Sulfur's larger atomic radius compared to oxygen creates unique steric and electronic effects that distinguish thiazoline derivatives from their oxazoline counterparts. The presence of sulfur also contributes to the compound's potential for forming various intermolecular interactions, including weak hydrogen bonding and van der Waals forces.

Analytical characterization typically employs multiple spectroscopic techniques to confirm the molecular formula and structural integrity. Mass spectrometry provides direct molecular weight confirmation and fragmentation patterns that support structural assignments. Nuclear magnetic resonance spectroscopy offers detailed information about hydrogen and carbon environments, enabling precise structural elucidation and purity assessment.

Crystallographic Characterization via X-ray Diffraction

X-ray crystallographic analysis represents the gold standard for definitive structural determination of this compound. The crystallographic investigation requires high-quality single crystals suitable for diffraction studies, obtained through controlled crystallization processes under specific temperature and solvent conditions. The diffraction data collection involves measuring the angles and intensities of X-ray reflections, which provide information necessary to determine the three-dimensional electron density distribution within the crystal lattice.

The data collection process typically requires rotating the crystal through 180 degrees with images recorded at regular intervals to capture the complete three-dimensional diffraction pattern. For compounds with higher symmetry, smaller angular ranges may suffice, but the complexity of the thiazoline ring system and aromatic substituents generally necessitates comprehensive data collection. The quality of diffraction data directly influences the precision of bond lengths, bond angles, and conformational parameters that can be extracted from the analysis.

Structural refinement procedures utilize the collected diffraction data to determine precise atomic coordinates and thermal parameters. The thiazoline ring system typically exhibits specific geometric characteristics, including bond lengths and angles that reflect the partial saturation of the ring. The carbon-sulfur bond lengths in thiazoline rings generally range between 1.80 and 1.85 Angstroms, while carbon-nitrogen distances fall within 1.45 to 1.50 Angstroms for saturated portions of the ring.

The crystallographic analysis also reveals important information about molecular packing arrangements and intermolecular interactions within the crystal lattice. Hydrogen bonding patterns, particularly involving the amino nitrogen and aromatic hydrogen atoms, play crucial roles in determining crystal stability and molecular orientation. The methyl substituents on both the aniline and thiazoline portions of the molecule create specific steric constraints that influence both intramolecular and intermolecular arrangements.

Conformational Analysis of 4,5-Dihydrothiazole Ring

The conformational behavior of the 4,5-dihydrothiazole ring system in this compound represents a critical aspect of its structural characterization. The partially saturated nature of the thiazoline ring allows for significant conformational flexibility compared to fully aromatic thiazole systems. The ring typically adopts envelope or half-chair conformations, with the specific geometry influenced by substituent effects and environmental factors such as crystal packing forces or solvent interactions.

The presence of the methyl substituent at the 4-position of the thiazoline ring creates additional conformational considerations due to steric interactions and electronic effects. This substituent can occupy either axial or equatorial positions relative to the ring plane, with the equatorial orientation generally favored due to reduced steric hindrance. The conformational preference significantly affects the overall molecular shape and potential biological activity of the compound.

Computational studies using density functional theory methods provide valuable insights into the relative energies of different conformational states. These calculations reveal that the thiazoline ring exhibits a flattened envelope conformation in many cases, with the sulfur atom and adjacent carbons defining the primary ring plane. The degree of ring puckering depends on substituent effects and can be quantified using ring puckering parameters that describe deviations from planarity.

The conformational analysis also encompasses the rotational barriers around key bonds, particularly the connection between the aniline and thiazoline portions of the molecule. The barrier to rotation around the carbon-nitrogen bond linking these ring systems influences the compound's dynamic behavior and potential for adopting multiple conformational states in solution. Nuclear magnetic resonance spectroscopy can detect these conformational equilibria through variable temperature studies and analysis of coupling patterns that reflect preferred molecular geometries.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-8-4-5-11(9(2)6-8)14-12-13-10(3)7-15-12/h4-6,10H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVMDAWJWWJFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=N1)NC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2,4-dimethylaniline with appropriate thiazole precursors under controlled conditions. One common method involves the cyclization of 2,4-dimethylaniline with α-haloketones in the presence of a base, such as sodium ethoxide, to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylformanilide
  • N,N’-bis-dimethylphenylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C12H16N2S
  • Molecular Weight : 220.34 g/mol
  • CAS Number : 519150-58-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated several thiazole derivatives for their cytotoxic effects using the MTT assay. The results indicated that compounds with similar structural features to this compound showed promising results:

CompoundCell Line TestedIC50 (µM)
Compound AHT29 (Colon)25.3
Compound BMDA-MB-231 (Breast)30.8
This compoundA549 (Lung)22.0

These findings suggest that the compound has a notable inhibitory effect on cell proliferation in cancer cell lines.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that this compound exhibits antibacterial activity against various pathogens.

Study on Antibacterial Efficacy

A comparative study assessed the antibacterial activity of thiazole derivatives against standard strains:

PathogenMinimum Inhibitory Concentration (MIC) for this compound (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound demonstrated effective inhibition against these bacteria, indicating its potential as an antimicrobial agent.

The biological activity of thiazole compounds is often attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Molecular docking studies suggest that this compound may bind effectively to proteins involved in these processes.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific substituents on the phenyl ring significantly influences the efficacy of these compounds:

  • Electron-donating groups (e.g., -OCH3) enhance cytotoxic activity.
  • Substituents at positions 2 and 4 on the phenyl ring improve binding affinity to target proteins.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine?

Answer: The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting a substituted thiourea derivative with α-bromo ketones or esters in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., dichloromethane). For example, analogous thiazol-2-amine derivatives were synthesized using N-arylthioureas and α-bromoketones, followed by recrystallization for purification . Optimizing reaction time (3–6 hours) and temperature (70–90°C) improves yield, while spectroscopic techniques (IR, NMR) confirm structural integrity .

Basic: How can the purity and structural identity of this compound be validated?

Answer: Combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 8–10 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the thiazole core .
  • Melting Point Analysis: Compare observed values with literature data (±2°C tolerance).

Basic: What in vitro biological assays are suitable for preliminary pharmacological evaluation?

Answer: Prioritize antimicrobial and antitumor assays:

  • Antibacterial/Antifungal: Broth microdilution (CLSI guidelines) against Staphylococcus aureus or Candida albicans (MIC ≤ 50 µg/mL indicates promise) .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations; IC50_{50} values < 20 µM warrant further study .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer: Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (SHELXL for refinement, SHELXS for structure solution). Key steps:

  • Crystal Growth: Recrystallize from DMSO/water (2:1 v/v) .
  • Data Collection: At 120 K, resolve disorder (common in aryl/heterocyclic groups) using PART instructions in SHELXL .
  • Validation: Check R-factor (< 0.08) and Hirshfeld surfaces for intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Advanced: How to address discrepancies in biological activity data across studies?

Answer: Discrepancies may arise from assay conditions or structural analogs. Mitigate by:

  • Standardized Protocols: Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Structure-Activity Relationship (SAR): Compare substituent effects; e.g., 4-methyl vs. 4-tert-butyl groups alter steric bulk and logP, impacting membrane permeability .
  • Meta-Analysis: Use tools like molecular docking to correlate activity with binding affinity to targets (e.g., fungal CYP51 for antifungal activity) .

Advanced: What computational methods predict physicochemical properties relevant to drug design?

Answer:

  • LogP/Dissociation Constant (pKa): Use ChemAxon or Schrödinger’s QikProp to estimate lipophilicity (logP ~2.5–3.5 for optimal bioavailability) .
  • Solubility: Predict via COSMO-RS (e.g., solubility in PBS < 0.1 mg/mL suggests formulation challenges) .
  • ADMET: SwissADME or ADMET Predictor™ evaluates metabolic stability (CYP450 inhibition risk) and toxicity (Ames test alerts) .

Advanced: How does crystallographic disorder in the aryl group affect data interpretation?

Answer: Disorder (e.g., 50:50 occupancy in chlorophenyl groups) introduces noise in electron density maps. Address by:

  • Refinement Constraints: Apply SIMU/DELU restraints in SHELXL to stabilize anisotropic displacement parameters .
  • Twinned Data: Use TwinRotMat in PLATON to deconvolute overlapping reflections .
  • Validation: Cross-check with NMR data (e.g., absence of split signals confirms disorder is crystallographic, not dynamic) .

Advanced: What strategies optimize reaction yield in large-scale synthesis?

Answer:

  • Solvent Screening: Test DMF vs. acetonitrile for solubility (DMF enhances cyclization but complicates purification) .
  • Catalysis: Add KI (10 mol%) to accelerate bromide displacement in thiazole ring closure .
  • Workflow: Use flow chemistry for exothermic steps (e.g., bromoketone addition) to improve safety and scalability .

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